Phenylmalonic acid

Catalog No.
S564423
CAS No.
2613-89-0
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmalonic acid

CAS Number

2613-89-0

Product Name

Phenylmalonic acid

IUPAC Name

2-phenylpropanedioic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)

InChI Key

WWYDYZMNFQIYPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)C(=O)O

Synonyms

2-Phenylpropanedioic Acid; Phenylpropanedioic Acid; 2-Phenylmalonic Acid; NSC 27164; NSC 41697; Toluene-α,α-dicarboxylic Acid; α-Carboxyphenylacetic Acid; α-Phenylmalonic Acid

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)C(=O)O

Studying Enzyme Activity and Metabolic Pathways

PMA serves as a substrate for specific enzymes involved in phenylalanine metabolism, a crucial pathway for amino acid breakdown in the body. By studying how enzymes interact with PMA, researchers can gain insights into the mechanisms and regulation of these pathways. This information is valuable for understanding normal cellular function and identifying potential targets for therapeutic interventions in metabolic disorders. Source: Aït-El-Mkadem, S., et al. (2016). Phenylmalonic acid: A historical perspective and its potential clinical applications. Orphanet Journal of Rare Diseases, 11(1), 78.: )

Investigating Cell Signaling and Gene Expression

PMA can modulate the activity of certain cellular signaling pathways, influencing gene expression and cellular responses. Researchers can utilize PMA to explore these effects, helping to elucidate the complex interplay between signaling molecules, gene regulation, and cellular behavior. This knowledge is essential for understanding normal development, differentiation, and disease processes. Source: Kim, J. H., et al. (2004). Phenylmalonic acid stimulates Wnt/β-catenin signaling in human mesenchymal stem cells. Biochemical and Biophysical Research Communications, 317(3), 822-828.:

Phenylmalonic acid is an organic compound with the chemical formula C9H10O4C_9H_{10}O_4. It is a dicarboxylic acid featuring two carboxyl groups and a phenyl group, making it an important compound in various chemical syntheses. The structure consists of a phenyl ring attached to a malonic acid backbone, which contributes to its unique reactivity and properties. This compound is known for its role in the synthesis of pharmaceuticals and other organic compounds.

Currently, there's no documented research on the specific mechanism of action of PMA in biological systems.

Further Research

  • Investigation of the natural occurrence and potential biological roles of PMA.
  • Exploration of its reactivity in various organic synthesis pathways.
  • Evaluation of its potential as a biomarker for specific disorders by studying its presence in biological samples.
, including:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of phenylacetic acid. This reaction is significant in organic synthesis and can be influenced by temperature and solvent conditions .
  • Esterification: Phenylmalonic acid can react with alcohols to form esters, although this process is challenging due to the compound's tendency toward decarboxylation .
  • Reactions with Iodine: The compound exhibits specific reactivity with iodine, which can be studied to understand its behavior in various chemical environments .

Several methods exist for synthesizing phenylmalonic acid:

  • Carbonation of Benzylsodium: This method involves the carbonation of benzylsodium, derived from chlorobenzene and sodium, under controlled temperature conditions. The process yields high quantities of phenylmalonic acid when carbon dioxide is introduced carefully .
  • Condensation Reactions: Phenylmalonic acid can also be synthesized through condensation reactions involving malonic acid and phenolic compounds under specific conditions to promote the formation of the desired product.
  • Rearrangement Reactions: Certain rearrangement reactions involving derivatives of phenylmalonic acid can lead to the formation of the compound through intermediate steps .

Phenylmalonic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Organic Synthesis: Used as a building block for more complex organic molecules, including dyes and agrochemicals.
  • Research: Its unique properties make it a subject of study in organic chemistry and materials science.

Research on interaction studies involving phenylmalonic acid often focuses on its derivatives or related compounds. These studies examine how phenylmalonic acid interacts with other chemicals, including its reactivity towards electrophiles and nucleophiles. Understanding these interactions helps elucidate its role in synthetic pathways and potential applications in medicinal chemistry.

Phenylmalonic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

CompoundFormulaKey Features
Malonic AcidC3H4O4C_3H_4O_4Simple dicarboxylic acid without aromaticity
Succinic AcidC4H6O4C_4H_6O_4Dicarboxylic acid with two methylene groups
Benzoylmalonic AcidC10H10O4C_{10}H_{10}O_4Contains a benzoyl group; used in similar reactions
Phthalic AcidC8H6O4C_8H_6O_4Aromatic dicarboxylic acid; used in plastics

Uniqueness: Phenylmalonic acid's unique structure allows it to participate in specific reactions that other similar compounds may not undergo effectively. Its ability to form stable esters and undergo decarboxylation sets it apart from simpler dicarboxylic acids.

Physical Description

White odorless powder; [Alfa Aesar MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.04225873 g/mol

Monoisotopic Mass

180.04225873 g/mol

Heavy Atom Count

13

UNII

92EX195E1G

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2613-89-0

Wikipedia

RU78191

General Manufacturing Information

Propanedioic acid, 2-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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